4-Oxo-3,4-dihydroquinazoline-7-carboxamide
Overview
Description
4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide is the Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are known to have beneficial biological activities .
Mode of Action
This compound interacts with sEH and inhibits its activity . This inhibition results in the maintenance of high EET levels, which are beneficial as they reduce inflammation, regulate endothelial tone, improve mitochondrial function, and decrease oxidative stress .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of EETs . High EET levels can lead to reduced inflammation, improved endothelial tone, enhanced mitochondrial function, and decreased oxidative stress . These effects can have broad clinical applications for metabolic, renal, and cardiovascular disorders .
Result of Action
The inhibition of sEH by this compound leads to the maintenance of high EET levels . This results in molecular and cellular effects such as reduced inflammation, improved endothelial tone, enhanced mitochondrial function, and decreased oxidative stress . These effects can be beneficial in the treatment of metabolic, renal, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential as therapeutic agents .
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential anti-inflammatory, analgesic, and anticancer properties.
Comparison with Similar Compounds
4-Oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the oxo and carboxamide groups.
4-Oxo-3,4-dihydroquinazoline-2-carboxamide: A similar compound with the carboxamide group at a different position.
4-Oxo-3,4-dihydroquinazoline-6-carboxamide: Another derivative with the carboxamide group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNTKQQTKCONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.